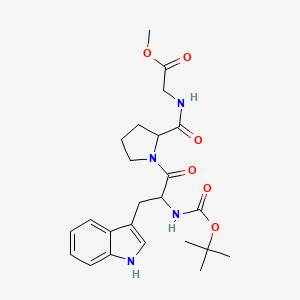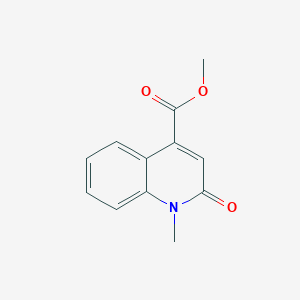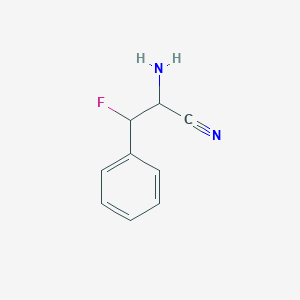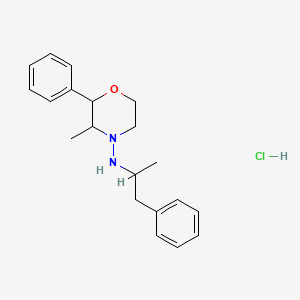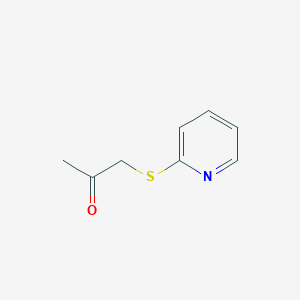![molecular formula C18H18N2O2 B13994547 2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione CAS No. 2498-01-3](/img/structure/B13994547.png)
2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-isoindole-1,3(2H)-dione,2-[[ethyl(3-methylphenyl)amino]methyl]- is a derivative of isoindoline-1,3-dione, a compound known for its significant medicinal properties. This compound is part of a broader class of N-substituted isoindole derivatives, which have been extensively studied for their biological activities, including anti-inflammatory and antibacterial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-isoindole-1,3(2H)-dione derivatives typically involves the reaction of phthalic anhydride with primary amines under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or ethanol, with the temperature maintained between 80-100°C. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of these compounds often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
1H-isoindole-1,3(2H)-dione derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1H-isoindole-1,3(2H)-dione derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-isoindole-1,3(2H)-dione derivatives involves their interaction with specific molecular targets. For instance, as cyclooxygenase inhibitors, these compounds bind to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . In the case of acetylcholinesterase inhibition, the compounds interact with the enzyme’s active site, blocking the breakdown of acetylcholine and thereby enhancing cholinergic transmission .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A simpler derivative of isoindoline-1,3-dione, used in the synthesis of various pharmaceuticals.
N-ethylphthalimide: Similar in structure but with different substituents, leading to variations in biological activity.
Uniqueness
1H-isoindole-1,3(2H)-dione,2-[[ethyl(3-methylphenyl)amino]methyl]- stands out due to its specific substitution pattern, which imparts unique biological activities, particularly its dual inhibition of cyclooxygenase and cholinesterase enzymes. This dual activity makes it a promising candidate for the development of multi-target drugs for complex diseases like Alzheimer’s .
Properties
CAS No. |
2498-01-3 |
|---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H18N2O2/c1-3-19(14-8-6-7-13(2)11-14)12-20-17(21)15-9-4-5-10-16(15)18(20)22/h4-11H,3,12H2,1-2H3 |
InChI Key |
XBEAZSQTBZLQKG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



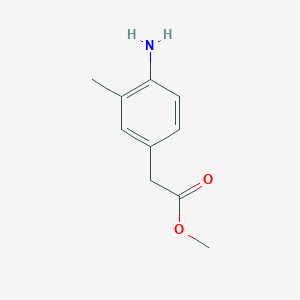
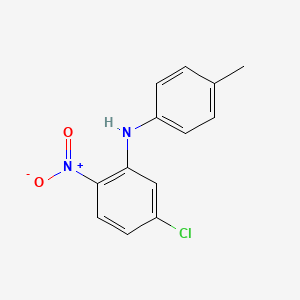
![2,5-Dimethyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazole](/img/structure/B13994486.png)
![7H-Pyrano[2,3-c]acridin-7-one, 11-fluoro-3,12-dihydro-6-methoxy-3,3,12-trimethyl-](/img/structure/B13994488.png)

![4-Chloro-1-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-fluorobenzene](/img/structure/B13994492.png)

